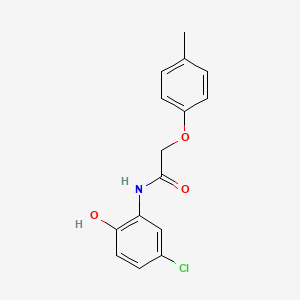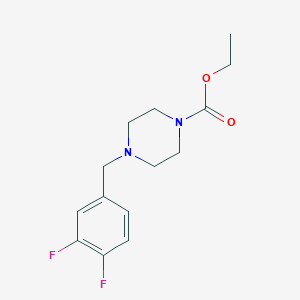![molecular formula C20H16F2O3 B5697863 7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)
7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DBCO, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is based on its chemical structure, which contains a cyclopentene ring and a benzyl ether group. The cyclopentene ring can undergo a ring-opening reaction under certain conditions, such as exposure to UV light or heat, resulting in the formation of a reactive intermediate. This intermediate can then react with various functional groups, such as amines, thiols, and alkynes, to form covalent bonds. The benzyl ether group can also undergo a similar reaction, resulting in the formation of a phenol and a carbocation.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and low immunogenicity, making it an attractive candidate for biomedical applications. It has been used for the labeling and imaging of various biological targets, such as cell surface receptors, enzymes, and DNA. This compound has also been used for the conjugation of biomolecules, such as antibodies and peptides, to surfaces or other biomolecules. In addition, this compound has been used for the synthesis of functional materials, such as hydrogels and nanoparticles, for drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments include its high reactivity, selectivity, and biocompatibility. This compound can react with various functional groups, such as amines, thiols, and alkynes, under mild conditions, resulting in the formation of stable covalent bonds. This compound also has minimal toxicity and low immunogenicity, making it an attractive candidate for biomedical applications. However, the limitations of using this compound in lab experiments include its sensitivity to UV light and heat, which can result in the formation of unwanted side products. In addition, this compound can react with water and other nucleophiles, which can reduce its reactivity and selectivity.
Zukünftige Richtungen
There are many potential future directions for the use of 7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in scientific research. One direction is the development of new this compound derivatives with improved properties, such as increased reactivity, stability, and selectivity. Another direction is the application of this compound in the synthesis of functional materials, such as hydrogels and nanoparticles, for drug delivery and tissue engineering. This compound can also be used for the development of new imaging and diagnostic tools, such as fluorescent probes and contrast agents. Finally, this compound can be used for the conjugation of biomolecules, such as antibodies and peptides, to surfaces or other biomolecules, for the development of new therapeutics and vaccines.
Synthesemethoden
The synthesis of 7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves the reaction of 2,6-difluorobenzyl alcohol with 6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the elimination of water. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of catalyst, solvent, and reaction temperature.
Wissenschaftliche Forschungsanwendungen
7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for bioimaging and labeling of biomolecules, such as proteins, nucleic acids, and carbohydrates. This compound can also be used as a crosslinking agent for the conjugation of biomolecules, such as antibodies and peptides, to surfaces or other biomolecules. In addition, this compound has been used as a building block for the synthesis of functional materials, such as polymers, nanoparticles, and hydrogels.
Eigenschaften
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O3/c1-11-18(24-10-15-16(21)6-3-7-17(15)22)9-8-13-12-4-2-5-14(12)20(23)25-19(11)13/h3,6-9H,2,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFAMGHXTKOOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)


![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
